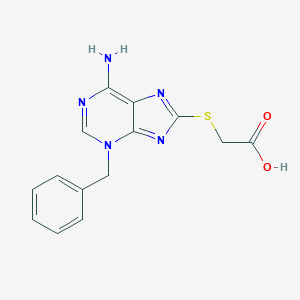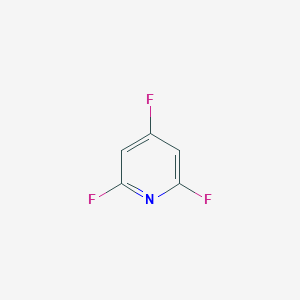
2,4,6-Trifluoropyridine
説明
Synthesis Analysis
Nucleophilic Substitution in Halopyridines : 2,4-Difluoro-, 2,4,6-trifluoro-, and 2,3,4,6-tetrafluoropyridine undergo nucleophilic substitution predominantly at the 4-position. However, after introducing a trialkylsilyl group at C-3 or C-5, the halogen at the 6-(2-) position is displaced selectively (Schlosser et al., 2005).
Synthesis of Fluorinated Polyimides : Novel diamine monomers, including derivatives of 2,6-bis(3'-trifluoromethyl-p-aminobiphenyl ether)pyridine, have been synthesized for producing various fluorinated polyimides (Madhra et al., 2002).
Molecular Structure Analysis
- Crystallographic Analysis : The structural determination of triflate salt precursors in the synthesis of fluoropyridines has been crucial for confirming the desired molecular structure (Davis & Fettinger, 2018).
Chemical Reactions and Properties
Reactions with Silver(I) Salts : 4-(Aminomethyl)pyridine ligand reacts with silver(I) salts forming a variety of structural motifs depending on the components' ratio. These reactions involve hydrogen bonding, pi-stacking, and closed-shell Ag-Ag interactions (Feazell et al., 2006).
Reaction with Nucleophilic Reagents : The CF3S group in certain pyridine derivatives is readily replaced under the action of O- and S-nucleophiles. Competition is detected between the replacement of a chlorine atom on the pyridine ring and the fluorine-containing group under the action of N-nucleophilic reagents (Sipyagin et al., 1994).
Physical Properties Analysis
- Synthesis and Properties of Polyimides : The synthesis of novel diamine monomers leading to various fluorinated polyimides has been crucial in understanding the physical properties of such compounds. These polyimides are soluble in several organic solvents and display high thermal stability (Madhra et al., 2002).
Chemical Properties Analysis
- Reactivity in Cycloadditions : The reactivity of 4-trifluoromethyl-1,3-oxazin-6-ones with electron-poor dienophiles has been studied, yielding new 2-trifluoromethyl pyridines. These findings are significant for further transformations and applications of these pyridines (Evariste et al., 1993).
科学的研究の応用
Agrochemical Industry
- Summary of the Application : Trifluoromethylpyridine (TFMP) derivatives are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Results or Outcomes : The major outcome is the protection of crops from pests. The effectiveness of these compounds is thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Pharmaceutical Industry
- Summary of the Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Results or Outcomes : The major outcome is the development of effective pharmaceutical and veterinary products. The effectiveness of these compounds is thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis of Fluorinated Pyridines
- Summary of the Application : Fluorinated pyridines, including 2,4,6-Trifluoropyridine, are used in the synthesis of various organic compounds . The presence of fluorine atoms in these compounds imparts unique physical, chemical, and biological properties .
- Methods of Application : The synthesis of fluorinated pyridines generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method involves the assembly of pyridine from a trifluoromethyl-containing building block .
- Results or Outcomes : The major outcome is the production of fluorinated pyridines with unique properties. These compounds have potential applications in various fields, including agriculture and pharmaceuticals .
Production of Crop-Protection Products
- Summary of the Application : 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF), a derivative of 2,4,6-Trifluoropyridine, is used in the production of several crop-protection products .
- Methods of Application : 2,3,5-DCTF can be obtained by direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .
- Results or Outcomes : The major outcome is the production of effective crop-protection products. These products help in maintaining crop production and preventing crop losses caused by parasites .
Synthesis of F 18 Substituted Pyridines
- Summary of the Application : F 18 substituted pyridines, synthesized from 2,4,6-Trifluoropyridine, present a special interest as potential imaging agents for various biological applications .
- Methods of Application : The synthesis of F 18 substituted pyridines generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .
- Results or Outcomes : The major outcome is the production of F 18 substituted pyridines, which can be used as imaging agents in radiobiology .
Synthesis of 2,4,6-Triarylpyridines
- Summary of the Application : 2,4,6-Triarylpyridines are key building blocks to access functional molecules that are used in the design of advanced materials, metal–organic frameworks, supramolecules, reactive chemical intermediates and drugs .
- Methods of Application : The synthesis of 2,4,6-Triarylpyridines involves several synthetic protocols to construct this heterocyclic scaffold .
- Results or Outcomes : The major outcome is the production of 2,4,6-Triarylpyridines, which are used in the design of advanced materials, metal–organic frameworks, supramolecules, reactive chemical intermediates and drugs .
Safety And Hazards
特性
IUPAC Name |
2,4,6-trifluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3N/c6-3-1-4(7)9-5(8)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDRWXKBKVVUTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382560 | |
| Record name | 2,4,6-Trifluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trifluoropyridine | |
CAS RN |
3512-17-2 | |
| Record name | 2,4,6-Trifluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3512-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trifluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Trifluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



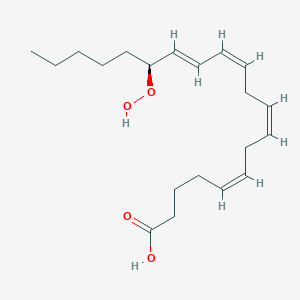
![Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B32516.png)


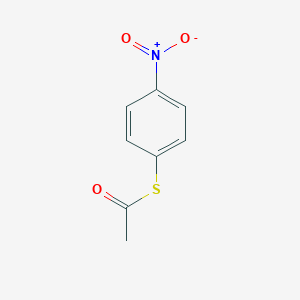


![(1S,2S,3S,5S)-5-Amino-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol](/img/structure/B32547.png)
![[(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid](/img/structure/B32549.png)

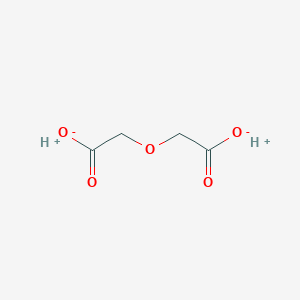
![5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-6-amine](/img/structure/B32559.png)
